Nilutamide-d6

Description

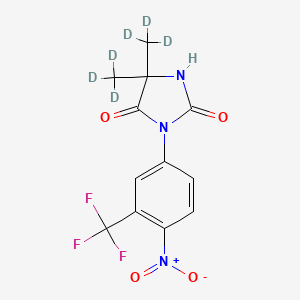

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[4-nitro-3-(trifluoromethyl)phenyl]-5,5-bis(trideuteriomethyl)imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3N3O4/c1-11(2)9(19)17(10(20)16-11)6-3-4-8(18(21)22)7(5-6)12(13,14)15/h3-5H,1-2H3,(H,16,20)/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWXYUMMDTVBTOU-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=O)N1)C2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1(C(=O)N(C(=O)N1)C2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60676068 | |

| Record name | 5,5-Bis[(~2~H_3_)methyl]-3-[4-nitro-3-(trifluoromethyl)phenyl]imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189477-66-4 | |

| Record name | 5,5-Bis[(~2~H_3_)methyl]-3-[4-nitro-3-(trifluoromethyl)phenyl]imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Nilutamide-d6 physical and chemical properties

An In-depth Technical Guide on the Physical and Chemical Properties of Nilutamide-d6

Introduction

This compound is the deuterium-labeled version of Nilutamide, a nonsteroidal antiandrogen (NSAA) medication.[][2][3] Nilutamide itself is primarily utilized in the treatment of metastatic prostate cancer, often in conjunction with surgical castration.[4][5] It functions by competitively blocking androgen receptors, thereby inhibiting the action of androgens like testosterone and dihydrotestosterone (DHT) that can stimulate the growth of prostate cancer cells.[4][6][7] The deuterated form, this compound, serves as a crucial internal standard for the quantification of Nilutamide in biological samples during pharmacokinetic studies, therapeutic drug monitoring, and other analytical applications, typically using mass spectrometry (GC-MS or LC-MS).[8][9] The incorporation of deuterium atoms provides a distinct mass difference, enabling precise and accurate measurement.[3]

Physical and Chemical Properties

The core physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, formulation, and application in research settings.

| Property | Data | Reference(s) |

| IUPAC Name | 3-[4-nitro-3-(trifluoromethyl)phenyl]-5,5-bis(trideuteriomethyl)imidazolidine-2,4-dione | [] |

| Synonyms | 5,5-(Dimethyl-d6)-3-[4-nitro-3-(trifluoromethyl)phenyl]-2,4-imidazolidinedione, Anandron-d6, Nilandron-d6 | [9][] |

| CAS Number | 1189477-66-4 | [8][] |

| Molecular Formula | C₁₂H₄D₆F₃N₃O₄ | [][8][] |

| Molecular Weight | 323.26 g/mol | [][2][] |

| Appearance | Crystalline Solid; White to off-white solid | [2][3][] |

| Melting Point | 148-152 °C | [][] |

| Purity | >95% or ≥99% deuterated forms (d₁-d₆) | [8][] |

| Solubility | Soluble in DMSO, Ethanol, Acetone, Chloroform, Dichloromethane, Ethyl Acetate, and Methanol.[][3][8][] Slightly soluble in water (<0.1% W/V at 25°C for unlabeled Nilutamide).[11][12] | |

| Storage Conditions | Store at -20°C or 4°C, sealed, away from moisture and light.[2][3][8] | |

| Stability | Stable for ≥ 4 years when stored at -20°C.[8] In solvent, stable for 6 months at -80°C or 1 month at -20°C.[3] |

Experimental Protocols

Detailed experimental protocols for determining the specific properties of this compound are not extensively published. However, standard methodologies for small molecules are applicable.

Protocol 1: Solubility Determination (Shake-Flask Method)

The shake-flask method is a conventional and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[13]

-

Preparation: An excess amount of this compound solid is added to a known volume of the solvent (e.g., phosphate-buffered saline, DMSO) in a sealed, clear container (e.g., a glass vial).

-

Equilibration: The container is agitated in a temperature-controlled environment (e.g., a shaker bath at 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the undissolved solid and the solution.

-

Phase Separation: After equilibration, the suspension is allowed to stand, or it is centrifuged/filtered (using a filter compatible with the solvent) to separate the saturated solution from the excess undissolved solid.

-

Quantification: The concentration of this compound in the clear, saturated supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: The solubility is expressed in units such as mg/mL or mM.

Protocol 2: Purity and Identity Confirmation (LC-MS)

As this compound is used as an internal standard, its identity, purity, and isotopic enrichment are critical. LC-MS is the primary method for this characterization.

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol) and diluted to an appropriate concentration for analysis.

-

Chromatographic Separation: The sample is injected into an LC system. A reversed-phase C18 column is typically used. A gradient elution with mobile phases like water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is employed to separate this compound from any potential impurities.

-

Mass Spectrometric Detection: The eluent from the LC column is introduced into a mass spectrometer (e.g., a triple quadrupole or high-resolution mass spectrometer).

-

Identity Confirmation: The mass of the molecular ion ([M+H]⁺ or [M-H]⁻) is measured and compared to the theoretical exact mass of this compound (C₁₂H₄D₆F₃N₃O₄). High-resolution mass spectrometry can confirm the elemental composition.

-

Purity Assessment: The purity is assessed by integrating the peak area of this compound relative to the total area of all detected peaks in the chromatogram.

-

Isotopic Enrichment: The mass spectrum is examined to determine the distribution of deuterated forms (d₁ to d₆), confirming the high percentage of the desired d₆-labeled compound.[8]

Mandatory Visualizations

Signaling Pathway

Nilutamide acts as a competitive antagonist at the androgen receptor (AR). This diagram illustrates the mechanism by which Nilutamide blocks androgen-dependent signaling, a key driver in prostate cancer.

Caption: Mechanism of Action for Nilutamide as an Androgen Receptor Antagonist.

Experimental Workflow

This compound is most commonly employed as an internal standard in bioanalytical methods. This workflow outlines the typical steps for quantifying Nilutamide in a biological matrix using LC-MS.

Caption: Workflow for Bioanalytical Quantification using this compound.

References

- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. What is Nilutamide used for? [synapse.patsnap.com]

- 5. drugs.com [drugs.com]

- 6. What is the mechanism of Nilutamide? [synapse.patsnap.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. caymanchem.com [caymanchem.com]

- 9. veeprho.com [veeprho.com]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. Nilutamide [drugfuture.com]

- 13. lup.lub.lu.se [lup.lub.lu.se]

Technical Guide: Synthesis and Purification of Nilutamide-d6

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Nilutamide-d6 (5,5-bis(methyl-d6)-3-[4-nitro-3-(trifluoromethyl)phenyl]-2,4-imidazolidinedione). This compound is a crucial internal standard for the quantitative analysis of Nilutamide, a non-steroidal antiandrogen used in the treatment of metastatic prostate cancer. The methodologies detailed herein are based on established synthetic routes, offering a reproducible framework for laboratory-scale preparation.

Overview of the Synthetic Strategy

The synthesis of this compound is accomplished through a two-step process. The first step involves the creation of the deuterated hydantoin ring structure, followed by the coupling of this ring with the substituted phenyl group.

The overall synthetic pathway is as follows:

-

Bucherer-Bergs Hydantoin Synthesis : Formation of the deuterated intermediate, [2H6]-5,5-dimethylimidazolidine-2,4-dione, from acetone-d6.

-

Oxidative N-Arylation : Coupling of the deuterated hydantoin with 4-iodo-1-nitro-2-(trifluoromethyl)benzene to yield the final product, this compound.

Experimental Protocols

Step 1: Synthesis of [2H6]-5,5-dimethylimidazolidine-2,4-dione (Deuterated Dimethylhydantoin)

This initial step constructs the core deuterated hydantoin ring using the Bucherer-Bergs reaction.[1][2]

Reaction:

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Acetone-d6 | 64.13 | 1.0 g | 0.0156 |

| Sodium Cyanide (NaCN) | 49.01 | 0.76 g | 0.0155 |

| Ammonium Carbonate ((NH4)2CO3) | 96.09 | 4.5 g | 0.0468 |

| Deuterium Oxide (D2O) | 20.03 | 10 mL | - |

Procedure:

-

In a sealed reaction vessel, dissolve ammonium carbonate (4.5 g) and sodium cyanide (0.76 g) in deuterium oxide (10 mL).

-

Add acetone-d6 (1.0 g) to the solution.

-

Seal the vessel and heat the reaction mixture at 50°C for 24 hours with continuous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, [2H6]-5,5-dimethylimidazolidine-2,4-dione, will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash with cold D2O.

-

Dry the product under vacuum to yield a white solid. The reported yield for the non-deuterated analogue is 81%.[1]

Step 2: Synthesis of this compound

The final step involves the N-arylation of the deuterated dimethylhydantoin with the appropriate aromatic iodide.[1][2]

Reaction:

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| [2H6]-5,5-dimethylimidazolidine-2,4-dione | 134.14 | 1.0 g | 0.00745 |

| 4-iodo-1-nitro-2-(trifluoromethyl)benzene | 317.01 | 2.36 g | 0.00745 |

| Copper(I) Oxide (Cu2O) | 143.09 | 0.11 g | 0.00077 |

| Dimethylformamide (DMF) | 73.09 | 15 mL | - |

Procedure:

-

To a round-bottom flask, add [2H6]-5,5-dimethylimidazolidine-2,4-dione (1.0 g), 4-iodo-1-nitro-2-(trifluoromethyl)benzene (2.36 g), and copper(I) oxide (0.11 g).

-

Add dimethylformamide (15 mL) to the flask.

-

Heat the reaction mixture to 140°C and stir for 16 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-water and extract with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude product. The reported yield for the non-deuterated analogue is 52%.[1]

Purification of this compound

Purification of the crude this compound is essential to achieve the high purity required for its use as an internal standard (typically >95%). A combination of column chromatography and recrystallization is recommended.

Purification Workflow

Purification Protocol

-

Column Chromatography:

-

Prepare a silica gel column using a suitable solvent system, such as a gradient of ethyl acetate in hexane.

-

Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

-

Load the sample onto the column and elute with the chosen solvent system.

-

Collect fractions and monitor by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure.

-

-

Recrystallization:

-

Dissolve the product obtained from column chromatography in a minimal amount of a hot solvent, such as ethanol or toluene.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent and dry under vacuum.

-

Data Summary

The following table summarizes the key chemical and physical properties of this compound.

| Property | Value | Reference |

| Chemical Formula | C₁₂H₄D₆F₃N₃O₄ | [3] |

| Molecular Weight | 323.26 g/mol | [] |

| CAS Number | 1189477-66-4 | [3] |

| Appearance | Crystalline Solid / White to off-white solid | [] |

| Purity | >95% | [] |

| Solubility | Soluble in Acetone, Chloroform, Dichloromethane, Ethanol, Ethyl Acetate, and Methanol. | [] |

| Melting Point | 148-152 °C | [] |

Conclusion

The synthesis and purification of this compound can be reliably achieved through a two-step process involving a Bucherer-Bergs reaction with deuterated starting materials followed by an oxidative N-arylation. The purification, employing standard techniques of column chromatography and recrystallization, is critical for obtaining the high-purity material necessary for its application as an internal standard in pharmacokinetic and metabolic studies. The detailed protocols and data presented in this guide offer a solid foundation for researchers in the field of drug development and analysis.

References

An In-depth Technical Guide to the Mechanism of Action of the Parent Compound Nilutamide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Nilutamide is a first-generation nonsteroidal antiandrogen (NSAA) that has been utilized in the treatment of advanced prostate cancer. This technical guide provides a comprehensive overview of the core mechanism of action of the parent compound, Nilutamide. It delves into its molecular interactions with the androgen receptor (AR), the consequential effects on downstream signaling pathways, and the experimental methodologies employed to elucidate these actions. Quantitative data are summarized for comparative analysis, and key pathways and experimental workflows are visualized to facilitate a deeper understanding of Nilutamide's pharmacological profile.

Core Mechanism of Action: Competitive Antagonism of the Androgen Receptor

Nilutamide exerts its therapeutic effect primarily as a selective and competitive antagonist of the androgen receptor (AR).[1][2][3][4] In normal physiological and pathophysiological states, such as androgen-dependent prostate cancer, the steroid hormones testosterone and its more potent metabolite, dihydrotestosterone (DHT), bind to the AR. This binding event initiates a conformational change in the receptor, leading to its dissociation from heat shock proteins, subsequent dimerization, and translocation into the nucleus. Within the nucleus, the androgen-AR complex binds to specific DNA sequences known as androgen response elements (AREs), recruiting co-regulators and initiating the transcription of androgen-dependent genes that drive cell proliferation and survival.[4][5]

Nilutamide's chemical structure allows it to bind to the ligand-binding domain (LBD) of the AR, directly competing with endogenous androgens like testosterone and DHT.[2][4] By occupying the LBD, Nilutamide prevents the receptor from undergoing the necessary conformational changes required for activation.[4] This blockade effectively inhibits the downstream signaling cascade, including the nuclear translocation of the AR and the subsequent transcription of androgen-regulated genes, such as prostate-specific antigen (PSA). This ultimately leads to a reduction in androgen-dependent cell growth and can induce apoptosis in prostate cancer cells.[4]

Unlike steroidal antiandrogens, Nilutamide does not possess agonistic activity at other steroid hormone receptors, such as the progesterone, estrogen, or glucocorticoid receptors, highlighting its selectivity for the AR.[3][6] However, it is noteworthy that at high concentrations, Nilutamide has been observed to exhibit weak partial agonist activity.[7]

Quantitative Data Summary

The following tables summarize key quantitative parameters that define the interaction of Nilutamide with the androgen receptor and its biological effects.

Table 1: In Vitro Inhibitory Activity of Nilutamide

| Parameter | Cell Line/System | Value | Reference(s) |

| IC50 | Shionogi Mouse Mammary Tumor Cells (Testosterone-induced proliferation) | 412 nM | [1][7] |

| T-47D Human Breast Cancer Cells (Testosterone-induced GCDFP-15 secretion) | 87 nM | [1] | |

| ZR-75-1 Human Breast Cancer Cells (Testosterone-induced GCDFP-15 secretion) | 75 nM | [1] |

Table 2: Comparative Binding Affinity of Antiandrogens for the Androgen Receptor

| Compound | Relative Binding Affinity (%) | Reference(s) |

| Metribolone (R1881) | 100 | [7] |

| Dihydrotestosterone (DHT) | 85 | [7] |

| Bicalutamide | 1.4 | [7] |

| Nilutamide | 0.9 | [7] |

| Hydroxyflutamide | 0.57 | [7] |

| Flutamide | <0.0057 | [7] |

| Relative to Metribolone, measured in human prostate tissue. |

Experimental Protocols

This section details the methodologies for key experiments cited in the characterization of Nilutamide's mechanism of action.

Androgen Receptor Competitive Binding Assay

This assay is designed to determine the ability of a test compound, such as Nilutamide, to compete with a radiolabeled androgen for binding to the androgen receptor.

Protocol:

-

Preparation of Cytosol:

-

Ventral prostates are excised from castrated male Sprague-Dawley rats.

-

The tissue is homogenized in a cold buffer solution (e.g., Tris-EDTA-dithiothreitol buffer).

-

The homogenate is centrifuged at high speed (e.g., 100,000 x g) to pellet cellular debris, and the resulting supernatant, containing the cytosolic fraction with the androgen receptors, is collected.

-

-

Binding Reaction:

-

A constant concentration of a radiolabeled androgen, typically [³H]-R1881 (Metribolone), is incubated with a fixed amount of the prepared rat prostate cytosol.

-

Increasing concentrations of the unlabeled competitor, Nilutamide, are added to the reaction mixtures. A control group with no competitor and a non-specific binding group with a large excess of unlabeled androgen are also included.

-

The reaction is incubated to equilibrium, typically overnight at 4°C.

-

-

Separation of Bound and Free Ligand:

-

Unbound radioligand is removed using a method such as dextran-coated charcoal adsorption or hydroxylapatite precipitation.

-

-

Quantification:

-

The amount of radioactivity in the bound fraction is measured using a liquid scintillation counter.

-

The concentration of Nilutamide that inhibits 50% of the specific binding of the radiolabeled androgen (IC50) is calculated from the resulting competition curve.

-

Cell Proliferation Assay (MTT Assay)

This colorimetric assay is used to assess the effect of Nilutamide on the proliferation of androgen-sensitive cancer cell lines.

Protocol:

-

Cell Culture:

-

Androgen-sensitive prostate cancer cells (e.g., LNCaP) are seeded in 96-well plates and allowed to attach overnight.

-

-

Compound Treatment:

-

The cell culture medium is replaced with a medium containing various concentrations of Nilutamide. A vehicle control (e.g., DMSO) and a positive control for proliferation (e.g., DHT) are included.

-

The cells are incubated for a specified period, typically 24-72 hours.

-

-

MTT Addition and Incubation:

-

A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

The plate is incubated for 2-4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Absorbance Measurement:

-

A solubilizing agent (e.g., DMSO or a specialized detergent solution) is added to each well to dissolve the formazan crystals.

-

The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

-

Data Analysis:

-

The absorbance values are proportional to the number of viable cells. The effect of Nilutamide on cell proliferation is determined by comparing the absorbance of treated wells to the control wells.

-

Luciferase Reporter Gene Assay

This assay is employed to measure the ability of Nilutamide to antagonize androgen-induced gene expression.

Protocol:

-

Cell Transfection:

-

Prostate cancer cells (e.g., PC-3 or LNCaP) are co-transfected with two plasmids:

-

An expression vector for the human androgen receptor (if the cell line does not endogenously express it at sufficient levels).

-

A reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter (e.g., containing AREs from the PSA promoter).

-

-

-

Compound Treatment:

-

After transfection, the cells are treated with a known androgen agonist (e.g., DHT or R1881) to induce luciferase expression.

-

Concurrently, the cells are treated with varying concentrations of Nilutamide or a vehicle control.

-

-

Cell Lysis and Luciferase Assay:

-

Following an incubation period (typically 24-48 hours), the cells are lysed to release the cellular contents, including the expressed luciferase enzyme.

-

The cell lysate is mixed with a luciferase substrate (e.g., luciferin) and the resulting luminescence is measured using a luminometer.

-

-

Data Analysis:

-

The luminescence signal is proportional to the activity of the luciferase enzyme, which in turn reflects the level of androgen-induced gene expression.

-

The ability of Nilutamide to inhibit this signal indicates its antagonistic activity at the androgen receptor. The IC50 value for the inhibition of androgen-induced transcription can be determined.

-

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows associated with Nilutamide's mechanism of action.

Caption: Molecular mechanism of Nilutamide as an androgen receptor antagonist.

Caption: Workflow for an androgen receptor competitive binding assay.

Caption: Workflow for a luciferase reporter gene assay.

Conclusion

Nilutamide's mechanism of action is well-characterized as a competitive antagonist of the androgen receptor. By effectively blocking the binding of endogenous androgens, it disrupts the critical signaling pathways that drive the growth and survival of androgen-dependent prostate cancer cells. The experimental evidence, derived from a variety of in vitro and in vivo assays, provides a robust foundation for its clinical application. This technical guide has synthesized the pivotal data and methodologies that underpin our current understanding of Nilutamide's pharmacology, offering a valuable resource for professionals in the field of cancer research and drug development.

References

- 1. A new luciferase reporter gene assay for the detection of androgenic and antiandrogenic effects based on a human prostate specific antigen promoter and PC3/AR human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. Appraising Animal Models of Prostate Cancer for Translational Research: Future Directions | Anticancer Research [ar.iiarjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. Inhibitory effects of nilutamide, a new androgen receptor antagonist, on mouse and human liver cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. A New Luciferase Reporter Gene Assay for the Detection of Androgenic and Antiandrogenic Effects Based on a Human Prostate Specific Antigen Promoter and PC3/AR Human Prostate Cancer Cells | Semantic Scholar [semanticscholar.org]

The Role of Nilutamide-d6 in Advancing Prostate Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostate cancer remains a significant global health challenge, with androgen receptor (AR) signaling playing a pivotal role in its progression. Nilutamide, a non-steroidal anti-androgen (NSAA), has been a valuable tool in the therapeutic arsenal against this disease. Its mechanism of action involves competitively inhibiting the binding of androgens to the AR, thereby disrupting the downstream signaling cascade that promotes tumor growth. To facilitate rigorous preclinical and clinical research, the development of isotopically labeled internal standards has been crucial. This guide focuses on the applications of Nilutamide-d6, a deuterated analog of Nilutamide, in prostate cancer research, providing an in-depth overview of its use in analytical methodologies, alongside a comprehensive summary of Nilutamide's pharmacology, clinical efficacy, and the experimental protocols used for its evaluation.

The Core Role of this compound: An Internal Standard for Precise Quantification

This compound serves as an essential internal standard for the accurate quantification of Nilutamide in biological matrices such as plasma and serum.[1] Its utility is primarily in analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). By introducing a known quantity of this compound into a sample, researchers can correct for variations in sample preparation and instrument response, leading to highly accurate and precise measurements of Nilutamide concentrations. This is critical for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research.[1]

Quantitative Data Summary

The following tables summarize key quantitative data related to the efficacy, pharmacokinetics, and in vitro activity of Nilutamide.

Table 1: Clinical Efficacy of Nilutamide in Combination with Orchiectomy in Metastatic Prostate Cancer

| Outcome | Nilutamide + Orchiectomy | Placebo + Orchiectomy | Risk Ratio (RR) / Hazard Ratio (HR) | 95% Confidence Interval (CI) | p-value | Citation |

| Response Rate | - | - | 1.77 | 1.46 - 2.14 | <0.00001 | [2] |

| Complete Response | - | - | 2.13 | 1.40 - 3.23 | 0.003 | [2] |

| Disease Progression | - | - | 0.59 | 0.47 - 0.73 | <0.00001 | [2] |

| Clinical Benefit | - | - | 1.23 | 1.13 - 1.34 | <0.00001 | [2] |

| Median Overall Survival | 27.3 months | 23.6 months | - | - | 0.0326 | [2] |

| 5-Year Progression-Free Survival | 20% | 12% | - | - | - | [2] |

Table 2: Pharmacokinetic Parameters of Nilutamide in Humans

| Parameter | Value | Citation |

| Bioavailability | Rapidly and completely absorbed | [3] |

| Protein Binding | 80-84% | [4] |

| Metabolism | Extensively metabolized, primarily by CYP2C19 | [3][4] |

| Elimination Half-life | 38.0 - 59.1 hours | [3] |

| Excretion | <2% excreted unchanged in urine | [3] |

Table 3: In Vitro Activity of Nilutamide

| Parameter | Value | Cell Line/System | Citation |

| IC50 (Androgen Receptor Antagonism) | 412 nM | Not specified | [4] |

Signaling Pathways and Mechanisms of Action

Nilutamide exerts its therapeutic effect by directly targeting the androgen receptor signaling pathway. The following diagram illustrates the mechanism of action of Nilutamide in the context of a prostate cancer cell.

Caption: Mechanism of action of Nilutamide in blocking the androgen receptor signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Nilutamide and this compound.

Protocol 1: Quantification of Nilutamide in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol is a generalized procedure based on established methods for the quantification of small molecules in biological fluids.[5][6]

1. Sample Preparation (Protein Precipitation):

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (concentration to be optimized based on instrument sensitivity).

-

Vortex for 30 seconds.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

-

Liquid Chromatography (LC):

-

Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. The gradient program should be optimized to ensure good separation of Nilutamide from endogenous plasma components.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Nilutamide: The precursor ion (m/z) will be the protonated or deprotonated molecule, and the product ion will be a characteristic fragment. For example, in negative mode, a possible transition is m/z 316.2 → 273.2.[6]

-

This compound: The precursor ion will be shifted by +6 Da compared to Nilutamide, and the product ion may be the same or shifted depending on the fragmentation pattern.

-

-

Instrument Parameters: Dwell time, collision energy, and other source parameters must be optimized for maximum sensitivity.

-

3. Data Analysis:

-

A calibration curve is constructed by plotting the peak area ratio of Nilutamide to this compound against the concentration of Nilutamide standards.

-

The concentration of Nilutamide in unknown samples is determined by interpolating their peak area ratios from the calibration curve.

Protocol 2: In Vitro Androgen Receptor Competitive Binding Assay

This protocol is a generalized procedure for assessing the binding affinity of compounds to the androgen receptor.

1. Preparation of Prostate Cytosol:

-

Obtain prostate tissue from castrated rats.

-

Homogenize the tissue in a low-salt buffer (e.g., Tris-EDTA-DTT-Glycerol buffer).

-

Centrifuge the homogenate at high speed (e.g., 100,000 x g) to obtain the cytosolic fraction containing the androgen receptors.

2. Competitive Binding Assay:

-

In a 96-well plate, add a fixed concentration of a radiolabeled androgen (e.g., [³H]-R1881).

-

Add increasing concentrations of unlabeled Nilutamide or a control compound.

-

Add the prepared prostate cytosol to each well.

-

Incubate the plate to allow binding to reach equilibrium.

-

Separate the bound from the free radioligand using a method such as hydroxylapatite precipitation or size-exclusion chromatography.

-

Quantify the amount of bound radioactivity using liquid scintillation counting.

3. Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the concentration of the competitor (Nilutamide).

-

Determine the IC50 value, which is the concentration of Nilutamide that inhibits 50% of the specific binding of the radioligand.

Protocol 3: Cell Proliferation Assay (MTT Assay)

This protocol outlines a common method to assess the effect of Nilutamide on the proliferation of prostate cancer cells (e.g., LNCaP).

1. Cell Culture and Seeding:

-

Culture LNCaP cells in an appropriate medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum).

-

Seed the cells into a 96-well plate at a density that allows for logarithmic growth during the assay period.

2. Compound Treatment:

-

After allowing the cells to adhere overnight, treat them with various concentrations of Nilutamide. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours).

3. MTT Assay:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

4. Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the concentration of Nilutamide to determine the IC50 value for cell proliferation.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the anti-prostate cancer activity of a compound like Nilutamide, incorporating the use of this compound.

References

- 1. Developing a Novel Enzalutamide-Resistant Prostate Cancer Model via AR F877L Mutation in LNCaP Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficacy and Safety of Nilutamide in Patients with Metastatic Prostate Cancer Who Underwent Orchiectomy: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Monotherapy with nilutamide, a pure nonsteroidal antiandrogen, in untreated patients with metastatic carcinoma of the prostate. The Italian Prostatic Cancer Project - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. hilarispublisher.com [hilarispublisher.com]

A Technical Guide to the Role of Nilutamide-d6 as a Tracer in Pharmaceutical Development

Introduction

In the landscape of modern drug development, precision and accuracy in quantitative analysis are paramount. The journey from drug discovery to clinical application relies on a robust understanding of a compound's pharmacokinetics (PK) and metabolism. Stable isotope-labeled compounds have emerged as indispensable tools in this process, offering a way to trace, differentiate, and accurately quantify drug molecules and their metabolites in complex biological matrices.

Nilutamide-d6 is the deuterium-labeled analog of Nilutamide, a nonsteroidal antiandrogen agent used in the treatment of metastatic prostate cancer.[1] By strategically replacing six hydrogen atoms with their heavier, stable isotope, deuterium, this compound serves as an ideal tracer. Its primary role is as an internal standard in bioanalytical methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to ensure the precise quantification of Nilutamide in preclinical and clinical samples.[2][3] This guide provides a technical overview of the mechanism of action of Nilutamide and delineates the critical role and application of this compound in advancing pharmaceutical research.

Core Mechanism of Action: Nilutamide as an Androgen Receptor Antagonist

Prostate cancer is an androgen-sensitive malignancy, meaning its growth is stimulated by male hormones such as testosterone and its more potent metabolite, dihydrotestosterone (DHT).[4] Nilutamide exerts its therapeutic effect by acting as a pure, competitive antagonist of the androgen receptor (AR).[5][6] It binds directly to the AR within prostate cells, preventing androgens from binding and activating the receptor.[5] This blockade disrupts the downstream signaling cascade that would otherwise promote the transcription of genes involved in cell growth and proliferation, ultimately leading to an arrest of tumor growth.[4] Unlike steroidal agents, Nilutamide has a high affinity for the androgen receptor without binding to progestogen, estrogen, or glucocorticoid receptors.[4]

The Application of this compound in Quantitative Bioanalysis

The primary and most critical role of this compound is to serve as an internal standard (IS) for the quantification of Nilutamide in biological samples. In quantitative mass spectrometry, an IS is a compound added in a known, constant amount to every sample (including calibrators and quality controls) prior to processing. The IS must be chemically similar to the analyte but physically distinguishable by the mass spectrometer.

This compound is an ideal IS for Nilutamide for several reasons:

-

Co-elution: It has nearly identical chromatographic behavior to Nilutamide, meaning they elute from the LC column at the same time.

-

Similar Extraction & Ionization: It experiences similar extraction recovery and ionization efficiency, effectively normalizing for variations that can occur during sample preparation and analysis.

-

Mass Differentiation: It is easily distinguished from unlabeled Nilutamide by its higher mass (an increase of ~6 Daltons), allowing for simultaneous detection without interference.

By measuring the ratio of the analyte's response to the IS's response, analysts can correct for sample loss during processing and fluctuations in instrument performance, leading to significantly improved precision and accuracy.

Experimental Protocols

Protocol: Quantification of Nilutamide in Human Plasma via LC-MS/MS

This protocol is a representative method for the bioanalysis of Nilutamide, incorporating this compound as an internal standard, based on established methodologies for similar antiandrogen agents.[2][7]

1. Materials and Reagents:

-

Nilutamide reference standard

-

This compound (Internal Standard)

-

Human plasma (with K2EDTA as anticoagulant)

-

Acetonitrile (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Ultrapure water

2. Preparation of Solutions:

-

Stock Solutions (1 mg/mL): Prepare separate stock solutions of Nilutamide and this compound in acetonitrile.

-

Working Standard Solutions: Serially dilute the Nilutamide stock solution to create calibration standards ranging from 50 to 20,000 ng/mL.

-

Internal Standard Working Solution (500 ng/mL): Dilute the this compound stock solution with acetonitrile.

3. Sample Preparation (Protein Precipitation):

-

Label 1.5 mL microcentrifuge tubes for each sample, calibrator, and quality control.

-

Pipette 50 µL of plasma into the appropriate tubes.

-

Add 150 µL of the Internal Standard Working Solution (500 ng/mL) to every tube. This precipitates plasma proteins while adding the IS.

-

Vortex each tube vigorously for 30 seconds.

-

Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer 100 µL of the clear supernatant to an autosampler vial for analysis.

4. LC-MS/MS Conditions:

-

LC System: UPLC (Ultra-Performance Liquid Chromatography) system.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient: Start at 5% B, ramp to 95% B over 2.5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.

-

Injection Volume: 2 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer with a positive electrospray ionization (ESI) source.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Nilutamide Transition: m/z 318.1 → 274.1

-

This compound Transition: m/z 324.1 → 280.1

-

5. Data Analysis:

-

Integrate the peak areas for both Nilutamide and this compound MRM transitions.

-

Calculate the peak area ratio (Nilutamide Area / this compound Area).

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

-

Determine the concentration of Nilutamide in unknown samples by interpolating their peak area ratios from the calibration curve.

Data Presentation: Properties and Efficacy of Nilutamide

The use of this compound enables the accurate collection of pharmacokinetic and clinical data for the parent compound, Nilutamide.

Table 1: Physicochemical and Pharmacokinetic Properties of Nilutamide

| Parameter | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₀F₃N₃O₄ | [8] |

| Molecular Weight | 317.25 g/mol | [8] |

| Mechanism of Action | Competitive Androgen Receptor Antagonist | [5][6] |

| Bioavailability | Rapidly and completely absorbed | [8][9] |

| Protein Binding | 80–84% | [5] |

| Metabolism | Extensively hepatic (via CYP2C19) | [5][9] |

| Elimination Half-Life | ~56 hours (mean) | [5][9] |

| Excretion | Primarily renal (as metabolites) | [8][9] |

Table 2: Summary of Clinical Efficacy Data for Nilutamide + Orchiectomy vs. Placebo + Orchiectomy

| Outcome | Risk Ratio (RR) | 95% Confidence Interval | Significance (p-value) | Reference(s) |

| Improved Response Rate | 1.77 | 1.46 – 2.14 | < 0.00001 | [10][11] |

| Disease Progression | 0.59 | 0.47 – 0.73 | < 0.00001 | [10][11] |

| Complete Response | 2.13 | 1.40 – 3.23 | 0.003 | [10][11] |

| Clinical Benefit | 1.23 | 1.13 – 1.34 | < 0.00001 | [10][11] |

| Data from a meta-analysis of randomized controlled trials.[10][11] Studies also showed that the addition of Nilutamide to orchiectomy resulted in a significant prolongation of both progression-free survival and overall survival.[10] |

Conclusion

This compound is a vital tool in the field of drug development and clinical pharmacology. While the parent compound, Nilutamide, provides the therapeutic action, its deuterated counterpart ensures that it can be measured with the highest degree of accuracy and reliability. By serving as a stable, non-radioactive tracer and an ideal internal standard for mass spectrometry-based assays, this compound enables researchers and clinicians to confidently characterize the pharmacokinetics of Nilutamide, perform therapeutic drug monitoring, and ensure the quality of data in pivotal clinical trials. The principles and protocols outlined in this guide highlight the indispensable role of such labeled compounds in modern, data-driven pharmaceutical science.

References

- 1. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite N-desmethylenzalutamide in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Nilutamide. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nilutamide - Wikipedia [en.wikipedia.org]

- 6. Review of HPLC and LC-MS/MS assays for the determination of various nonsteroidal anti-androgens used in the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. hilarispublisher.com [hilarispublisher.com]

- 8. Nilandron (Nilutamide Tablets): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 9. Pharmacokinetics and metabolism of nilutamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dovepress.com [dovepress.com]

- 11. The use of stable isotope labelling for the analytical chemistry of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Nilutamide-d6 for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability, technical specifications, and key applications of Nilutamide-d6. This deuterated analog of Nilutamide serves as an essential tool in preclinical and clinical research, particularly in pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) studies.

Commercial Suppliers and Availability

This compound is available from several specialized chemical suppliers that provide isotopically labeled compounds for research purposes. The table below summarizes the offerings from prominent vendors. Please note that pricing is often available upon request and can vary based on the quantity and required purity.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity/Isotopic Enrichment | Available Quantities |

| MedchemExpress | This compound | 1189477-66-4 | C₁₂H₄D₆F₃N₃O₄ | 323.26 | >98% | 1mg, 5mg, 10mg, 50mg, 100mg |

| Simson Pharma Limited | Nilutamide D6 | 1189477-66-4 | C₁₂H₄D₆F₃N₃O₄ | 323.26 | Accompanied by Certificate of Analysis | Inquire |

| BOC Sciences | Nilutamide-[d6] | 1189477-66-4 | C₁₂H₄D₆F₃N₃O₄ | 323.26 | >95% | Inquire |

| Cayman Chemical | This compound | 1189477-66-4 | C₁₂H₄D₆F₃N₃O₄ | 323.3 | ≥99% deuterated forms (d₁-d₆) | 1mg, 5mg, 10mg |

| Pharmaffiliates | This compound | 1189477-66-4 | C₁₂H₄D₆F₃N₃O₄ | 323.26 | N/A | Inquire |

| VIVAN Life Sciences | Nilutamide D6 | 1189477-66-4 | C₁₂H₄D₆F₃N₃O₄ | 323.26 | N/A | Inquire |

| CymitQuimica | This compound | 1189477-66-4 | C₁₂D₆H₄F₃N₃O₄ | 323.258 | N/A | 25mg |

Note: "Inquire" indicates that the supplier should be contacted directly for information on available quantities and pricing. Purity and isotopic enrichment are typically detailed in the Certificate of Analysis provided with the product.

Technical Profile and Quality Control

This compound is a stable, isotopically labeled version of Nilutamide, where six hydrogen atoms on the two methyl groups have been replaced with deuterium. This modification results in a higher molecular weight, which allows it to be distinguished from the unlabeled drug in mass spectrometry-based assays, while maintaining nearly identical physicochemical properties.

A typical Certificate of Analysis for this compound would include the following information:

-

Product Name: this compound

-

CAS Number: 1189477-66-4

-

Lot Number: [Example: XXX-XXX]

-

Appearance: White to off-white solid

-

Molecular Formula: C₁₂H₄D₆F₃N₃O₄

-

Molecular Weight: 323.26 g/mol

-

Purity (HPLC): ≥98%

-

Isotopic Enrichment: ≥99% Deuterium Incorporation

-

Storage Conditions: -20°C or -80°C for long-term storage, protected from light and moisture.

Mechanism of Action: Androgen Receptor Antagonism

Nilutamide, and by extension its deuterated form, functions as a nonsteroidal antiandrogen. Its primary mechanism of action is the competitive inhibition of the androgen receptor (AR). In prostate cancer, androgens like testosterone and dihydrotestosterone (DHT) bind to the AR, leading to its translocation to the nucleus, where it acts as a transcription factor to promote tumor growth. Nilutamide blocks this binding, thereby inhibiting the downstream signaling pathways that drive cancer cell proliferation.[1][2][3][4]

Experimental Protocols: Use of this compound as an Internal Standard

The primary application of this compound is as an internal standard (IS) in bioanalytical methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[5][6] The use of a stable isotope-labeled IS is considered the gold standard for quantitative bioanalysis as it corrects for variability during sample preparation and analysis.[7][8][9]

General Workflow for LC-MS/MS Analysis

The following diagram illustrates the typical workflow for using this compound as an internal standard in a pharmacokinetic study.

Detailed Protocol for Quantification of Nilutamide in Plasma

This protocol is a representative example and may require optimization for specific instrumentation and study requirements.

1. Preparation of Stock and Working Solutions:

-

Prepare a 1 mg/mL stock solution of Nilutamide and this compound in methanol.

-

Prepare a series of working standard solutions of Nilutamide by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.

-

Prepare a working solution of this compound (internal standard) at a fixed concentration (e.g., 100 ng/mL) in the same diluent.

2. Sample Preparation:

-

To 100 µL of plasma sample (calibration standard, quality control sample, or unknown study sample), add 10 µL of the this compound internal standard working solution.

-

Vortex mix for 30 seconds.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex mix for 2 minutes.

-

Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex mix and transfer to an autosampler vial for analysis.

3. LC-MS/MS Conditions:

-

LC System: A suitable UHPLC or HPLC system.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive or negative, to be optimized for sensitivity.

-

MRM Transitions:

-

Nilutamide: [M+H]⁺ → fragment ion (to be determined by infusion).

-

This compound: [M+H]⁺ → fragment ion (to be determined by infusion).

-

4. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of Nilutamide to this compound against the concentration of the calibration standards.

-

Determine the concentration of Nilutamide in the unknown samples by interpolating their peak area ratios from the calibration curve.

Synthesis of this compound

The synthesis of deuterated compounds like this compound typically involves specialized techniques to introduce deuterium atoms at specific positions. While detailed proprietary synthesis methods are not publicly available, general approaches for deuteration can be employed. One common method is the use of a deuterated starting material, such as d6-acetone, in the synthesis of the hydantoin ring of Nilutamide. Another approach involves iridium-catalyzed C-H deuteration of the final compound or a late-stage intermediate.[10][11]

Conclusion

This compound is an indispensable tool for researchers in drug development, providing a reliable internal standard for the accurate quantification of Nilutamide in biological matrices. Its commercial availability from several reputable suppliers facilitates its use in essential pharmacokinetic and bioanalytical studies. The methodologies outlined in this guide provide a solid foundation for the integration of this compound into research protocols, ultimately contributing to a better understanding of the pharmacology of this important antiandrogen drug.

References

- 1. researchgate.net [researchgate.net]

- 2. commerce.bio-rad.com [commerce.bio-rad.com]

- 3. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]

- 5. caymanchem.com [caymanchem.com]

- 6. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]

- 7. riddlestwist.com [riddlestwist.com]

- 8. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]

- 9. nebiolab.com [nebiolab.com]

- 10. researchgate.net [researchgate.net]

- 11. Total Syntheses of Deuterated Drugs: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

LC-MS/MS method for Nilutamide quantification using Nilutamide-d6

Quantitative Analysis of Nilutamide in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Nilutamide in human plasma. The method utilizes Nilutamide-d6 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. Sample preparation is performed using a straightforward protein precipitation protocol. The chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in negative electrospray ionization mode. The method was validated according to regulatory guidelines and demonstrates excellent linearity, accuracy, precision, and recovery, making it suitable for pharmacokinetic studies and therapeutic drug monitoring of Nilutamide.

Introduction

Nilutamide is a nonsteroidal anti-androgen (NSAA) used in the treatment of metastatic prostate cancer.[1][2] It functions by competitively inhibiting the binding of androgens to the androgen receptor, thereby blocking the growth-promoting effects of these hormones on prostate cancer cells.[1][2][3] Accurate and reliable quantification of Nilutamide in biological matrices is crucial for pharmacokinetic analysis, dose optimization, and assessing patient compliance.

This application note presents a validated LC-MS/MS method for the determination of Nilutamide in human plasma, employing this compound as the internal standard to correct for matrix effects and variability in sample processing.

Experimental

Materials and Reagents

-

Nilutamide and this compound were of certified reference standard grade.

-

HPLC-grade acetonitrile and methanol were used.

-

Formic acid (LC-MS grade) was used for mobile phase preparation.

-

Human plasma (with K2EDTA as anticoagulant) was sourced from a certified vendor.

-

Ultrapure water was generated by a laboratory water purification system.

LC-MS/MS Instrumentation and Conditions

A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used for the analysis.

Table 1: Chromatographic Conditions

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 30% B to 90% B in 3.0 min, hold at 90% B for 1.0 min, return to 30% B and equilibrate for 1.0 min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Autosampler Temp | 10 °C |

Table 2: Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 500 °C |

| IonSpray Voltage | -4500 V |

| Curtain Gas | 30 psi |

| Collision Gas | Medium |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 50 psi |

Table 3: MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | DP (V) | CE (eV) | CXP (V) |

| Nilutamide | 316.2 | 273.2 | -50 | -25 | -10 |

| This compound | 322.2 | 279.2 | -50 | -25 | -10 |

Preparation of Standards and Quality Control Samples

Stock solutions of Nilutamide and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with 50:50 (v/v) methanol:water. Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working standard solutions to achieve final concentrations ranging from 1 to 1000 ng/mL.

Sample Preparation Protocol

A protein precipitation method was employed for plasma sample preparation.

Method Validation

The method was validated according to the FDA and EMA guidelines for bioanalytical method validation.[4][5]

Linearity and Lower Limit of Quantification (LLOQ)

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL for Nilutamide in human plasma. The coefficient of determination (r²) was consistently ≥ 0.995. The LLOQ was established at 1 ng/mL, with a signal-to-noise ratio > 10 and accuracy and precision within ±20%.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four QC levels: LLOQ, low, medium, and high.

Table 4: Accuracy and Precision

| QC Level | Concentration (ng/mL) | Intra-day Accuracy (%) (n=6) | Intra-day Precision (%CV) (n=6) | Inter-day Accuracy (%) (n=18) | Inter-day Precision (%CV) (n=18) |

| LLOQ | 1.0 | 105.2 | 8.7 | 103.8 | 9.5 |

| Low | 3.0 | 98.7 | 6.2 | 101.5 | 7.1 |

| Medium | 100 | 102.4 | 4.5 | 100.9 | 5.3 |

| High | 800 | 99.5 | 3.8 | 98.7 | 4.6 |

The acceptance criteria of accuracy within 85-115% (80-120% for LLOQ) and precision of ≤15% CV (≤20% for LLOQ) were met.[6][7]

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at low, medium, and high QC concentrations.

Table 5: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Low | 3.0 | 92.5 | 98.2 |

| Medium | 100 | 95.1 | 101.5 |

| High | 800 | 94.3 | 99.8 |

The extraction recovery of Nilutamide was consistent and reproducible. The matrix effect was found to be negligible, demonstrating the selectivity of the method.

Stability

The stability of Nilutamide in human plasma was evaluated under various storage and handling conditions.

Table 6: Stability

| Stability Condition | Duration | QC Levels (Low, High) | Accuracy (%) |

| Bench-top | 6 hours at room temp. | Low and High | 97.5 - 102.1 |

| Freeze-thaw | 3 cycles | Low and High | 95.8 - 101.3 |

| Long-term | 30 days at -80 °C | Low and High | 96.2 - 103.5 |

| Post-preparative | 24 hours in autosampler | Low and High | 98.9 - 100.7 |

Nilutamide was found to be stable under all tested conditions, with deviations within ±15% of the nominal concentrations.

Mechanism of Action

Nilutamide exerts its therapeutic effect by acting as a competitive antagonist at the androgen receptor (AR).

In the absence of Nilutamide, androgens like testosterone bind to the androgen receptor, leading to its activation and translocation to the nucleus. Within the nucleus, the activated receptor binds to androgen response elements on the DNA, initiating the transcription of genes that promote the growth and proliferation of prostate cancer cells. Nilutamide competitively binds to the androgen receptor, preventing its activation by androgens. This blockade inhibits the downstream signaling cascade, ultimately leading to a reduction in tumor growth.[1][2][3]

Conclusion

The LC-MS/MS method described in this application note provides a sensitive, specific, and reliable means for the quantitative determination of Nilutamide in human plasma. The use of a deuterated internal standard and a simple protein precipitation sample preparation protocol ensures high-quality data. The method has been thoroughly validated and is well-suited for supporting clinical and pharmacokinetic studies of Nilutamide.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Nilutamide - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Nilutamide? [synapse.patsnap.com]

- 4. bioanalysisforum.jp [bioanalysisforum.jp]

- 5. Nilutamide | CancerQuest [cancerquest.org]

- 6. ijprajournal.com [ijprajournal.com]

- 7. tandfonline.com [tandfonline.com]

Application Notes and Protocols for the Use of Nilutamide-d6 as an Internal Standard in Bioanalytical Methods

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nilutamide is a non-steroidal anti-androgen (NSAA) medication utilized in the treatment of metastatic prostate cancer.[1][2] It functions by competitively inhibiting the binding of androgens, such as testosterone and dihydrotestosterone (DHT), to the androgen receptor (AR), thereby blocking the signaling pathways that promote the growth of prostate cancer cells.[2][3][4] Accurate quantification of Nilutamide in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.

The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it effectively compensates for variations in sample preparation and matrix effects.[5] Nilutamide-d6, a deuterium-labeled analog of Nilutamide, is the ideal internal standard for this purpose due to its chemical and physical similarity to the analyte.[4]

These application notes provide a detailed protocol for the sample preparation and LC-MS/MS analysis of Nilutamide in human plasma using this compound as an internal standard. The method described is based on established principles of bioanalytical method validation.

Mechanism of Action: Androgen Receptor Signaling Pathway

Nilutamide exerts its therapeutic effect by antagonizing the androgen receptor signaling pathway. In normal physiology, androgens like DHT bind to the AR in the cytoplasm, leading to the dissociation of heat shock proteins (HSPs). The AR-ligand complex then translocates to the nucleus, dimerizes, and binds to Androgen Response Elements (AREs) on the DNA. This initiates the transcription of target genes responsible for cell proliferation and survival. Nilutamide competitively binds to the AR, preventing its activation by androgens and subsequent downstream signaling.[3][6]

References

- 1. Nilutamide | CancerQuest [cancerquest.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of Nilutamide? [synapse.patsnap.com]

- 4. Nilutamide - Wikipedia [en.wikipedia.org]

- 5. Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite N-desmethylenzalutamide in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Nilutamide Analysis in Human Plasma

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of nilutamide in human plasma for quantitative analysis. The included methodologies cover protein precipitation, liquid-liquid extraction, and solid-phase extraction, offering a comparative overview to aid in method selection and implementation.

Introduction

Nilutamide is a nonsteroidal anti-androgen medication primarily used in the treatment of metastatic prostate cancer. Accurate and reliable quantification of nilutamide in human plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The selection of an appropriate sample preparation method is a critical step in the bioanalytical workflow, directly impacting the accuracy, precision, and sensitivity of the subsequent analysis, typically performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This document outlines three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Each method is presented with a detailed protocol, a summary of its performance characteristics, and a workflow diagram to guide the user.

Mechanism of Action: Androgen Receptor Signaling Pathway

Nilutamide functions by competitively inhibiting androgen receptors, thereby blocking the effects of androgens like testosterone and dihydrotestosterone (DHT) that stimulate the growth of prostate cancer cells.[1][2] Understanding this pathway is essential for contextualizing the therapeutic action of nilutamide.

Caption: Androgen receptor signaling and nilutamide's mechanism of action.

Comparative Quantitative Data

The following table summarizes the performance characteristics of the three sample preparation methods for nilutamide analysis in human plasma. This data is essential for selecting the most appropriate method based on the specific requirements of the analytical assay, such as required recovery, tolerance for matrix effects, and the desired lower limit of quantification (LLOQ).

| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Extraction Recovery (%) | 99.28[2] | Data not available | Data not available |

| Matrix Effect | Not explicitly reported for nilutamide, but generally a concern with PPT. | Data not available | Data not available |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL (as an internal standard)[2] | Data not available | Data not available |

| Throughput | High | Medium | Medium to Low |

| Cost per Sample | Low | Low to Medium | High |

| Selectivity | Low | Medium | High |

Note: Quantitative data for LLE and SPE specific to nilutamide is limited in the reviewed literature. The presented information for PPT is based on a study where nilutamide was used as an internal standard.

Experimental Protocols

Protein Precipitation (PPT)

Protein precipitation is a straightforward and rapid method for removing the bulk of proteins from plasma samples. It is a widely used technique due to its simplicity and high throughput.

Workflow Diagram:

Caption: Protein Precipitation (PPT) workflow for nilutamide analysis.

Detailed Protocol:

This protocol is adapted from a validated method where nilutamide was used as an internal standard.[2]

-

Sample Thawing: Thaw frozen human plasma samples at room temperature.

-

Aliquoting: Pipette 50 µL of the plasma sample into a 1.5 mL polypropylene microcentrifuge tube.

-

Internal Standard Spiking: Add the internal standard solution (if different from nilutamide) to the plasma sample.

-

Protein Precipitation: Add 950 µL of acetonitrile to the plasma sample.

-

Mixing: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the tube at 14,000 rpm for 5 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer 50 µL of the clear supernatant to another clean polypropylene tube.

-

Dilution: Add 950 µL of the mobile phase (e.g., 70% acetonitrile in water) to the supernatant.

-

Final Mixing: Vortex the diluted sample for 30 seconds.

-

Analysis: Inject an appropriate volume (e.g., 4 µL) of the final solution into the LC-MS/MS system for analysis.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the plasma sample) and an organic solvent.

Workflow Diagram:

Caption: Liquid-Liquid Extraction (LLE) workflow.

Detailed Protocol (General Procedure):

Note: A specific validated LLE protocol for nilutamide was not found in the reviewed literature. The following is a general procedure that can be optimized.

-

Sample and Internal Standard: To 200 µL of human plasma in a polypropylene tube, add the internal standard.

-

pH Adjustment (Optional): Adjust the pH of the plasma sample to optimize the extraction of nilutamide. For a weakly acidic compound like nilutamide, acidification of the sample may be beneficial.

-

Addition of Extraction Solvent: Add 1 mL of a water-immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether, or a mixture of hexane and isoamyl alcohol).

-

Extraction: Vortex the mixture vigorously for 1-2 minutes to ensure intimate contact between the two phases.

-

Phase Separation: Centrifuge the sample at approximately 4000 x g for 10 minutes to achieve complete separation of the aqueous and organic layers.

-

Collection of Organic Layer: Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any precipitated protein at the interface.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

-

Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 100-200 µL) of the LC-MS/MS mobile phase.

-

Final Mixing: Vortex the reconstituted sample to ensure the analyte is fully dissolved.

-

Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly selective sample preparation technique that utilizes a solid sorbent to retain the analyte of interest from the plasma matrix. Interferences are washed away, and the purified analyte is then eluted for analysis.

Workflow Diagram:

Caption: Solid-Phase Extraction (SPE) workflow.

Detailed Protocol (General Procedure using a C18 Cartridge):

Note: A specific validated SPE protocol for nilutamide was not found in the reviewed literature. The following is a general procedure that can be optimized for nilutamide using a common reversed-phase sorbent like C18.

-

Sample Pre-treatment: Dilute 200 µL of human plasma with 200 µL of an acidic solution (e.g., 2% phosphoric acid in water) to improve retention on the C18 sorbent. Add the internal standard.

-

Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by passing 1 mL of methanol followed by 1 mL of water through the cartridge. Do not allow the sorbent bed to dry out.

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

-

Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.

-

Elution: Elute the retained nilutamide from the cartridge with 1 mL of an appropriate organic solvent (e.g., methanol or acetonitrile).

-

Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the residue in a small, precise volume (e.g., 100 µL) of the mobile phase.

-

Final Mixing: Vortex the reconstituted sample thoroughly.

-

Analysis: Inject a portion of the sample into the LC-MS/MS system.

Conclusion

The choice of sample preparation method for nilutamide analysis in human plasma depends on the specific requirements of the study. Protein precipitation offers a rapid and high-throughput approach, with demonstrated high recovery for nilutamide when used as an internal standard.[2] However, it may be more susceptible to matrix effects. Liquid-liquid extraction and solid-phase extraction provide cleaner extracts and can improve sensitivity, but are generally more time-consuming and costly. The provided protocols offer a starting point for method development and validation in your laboratory. It is recommended to perform a thorough method validation, including assessments of recovery, matrix effects, precision, and accuracy, to ensure the reliability of the chosen sample preparation technique for your specific application.

References

Application Note: Quantitative Analysis of Nilutamide in Tissue Homogenates by LC-MS/MS Using a Deuterated Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantification of nilutamide in tissue homogenates using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, nilutamide-d3, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing. The protocol outlines tissue homogenization, solid-phase extraction (SPE) for sample cleanup, and the LC-MS/MS parameters for the accurate determination of nilutamide concentrations. This method is suitable for preclinical pharmacokinetic and drug distribution studies in drug development.

Introduction

Nilutamide is a nonsteroidal anti-androgen (NSAA) used in the treatment of metastatic prostate cancer.[1][2] It functions by competitively inhibiting the binding of androgens to the androgen receptor (AR), thereby blocking the signaling pathway that promotes the growth of prostate cancer cells.[1][3] Understanding the distribution of nilutamide in various tissues is crucial for evaluating its efficacy and potential off-target effects.

The analysis of drugs in complex biological matrices such as tissue homogenates presents significant challenges, including matrix interference and variability in extraction efficiency.[4] The use of a deuterated internal standard, which has nearly identical chemical and physical properties to the analyte, is the gold standard for correcting these issues in LC-MS/MS-based quantification.[5] This application note provides a detailed protocol for the extraction and analysis of nilutamide in tissue homogenates, offering a reliable method for researchers in pharmacology and drug development.

Mechanism of Action: Androgen Receptor Signaling Blockade

Nilutamide exerts its therapeutic effect by acting as a competitive antagonist of the androgen receptor (AR). In normal androgen signaling, testosterone and its more potent metabolite, dihydrotestosterone (DHT), bind to the AR in the cytoplasm. This binding event triggers a conformational change, dissociation from heat shock proteins, dimerization, and subsequent translocation of the AR complex into the nucleus. Inside the nucleus, the AR complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, leading to the transcription of genes involved in cell proliferation and survival.[1][6] Nilutamide disrupts this pathway by binding to the AR, preventing androgen binding and subsequent downstream signaling, which ultimately inhibits the growth of androgen-dependent prostate cancer cells.[1][3]

Caption: Mechanism of action of Nilutamide in blocking androgen receptor signaling.

Experimental Protocols

Materials and Reagents

-

Nilutamide analytical standard

-

Nilutamide-d3 (deuterated internal standard)

-

LC-MS/MS grade acetonitrile, methanol, and water

-

Formic acid

-

Phosphate-buffered saline (PBS), pH 7.4

-

Oasis HLB Solid-Phase Extraction (SPE) cartridges

-

Homogenizer (e.g., bead beater or ultrasonic)

-

Centrifuge

-

Analytical balance

-

Pipettes and tips

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve nilutamide and nilutamide-d3 in methanol to prepare individual primary stock solutions of 1 mg/mL.

-